![molecular formula C10H11N3O B2605653 3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1012-95-9](/img/structure/B2605653.png)
3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, also known as EPT, is an organic compound belonging to the triazole family. It is a synthetic molecule with a wide range of applications in the scientific research field. It is of particular interest due to its ability to act as a catalyst in many laboratory experiments. This article will discuss the synthesis of EPT, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Molecular Structure and Polymorphism
A study reported a monoclinic polymorph of a closely related compound, demonstrating the importance of molecular structure analysis in understanding the physical properties of triazole derivatives. This research highlights the diverse crystal packing and potential for polymorphism within triazole compounds, affecting their chemical stability and reactivity (Dolzhenko et al., 2010).
Catalysis and Chemical Reactions
Triazole derivatives have been explored for their catalytic properties, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. One study detailed half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole based organosulfur/-selenium ligands, showcasing their efficiency in catalysis. This underscores the role of triazole derivatives in facilitating chemical reactions, which is crucial for the synthesis of complex molecules (Saleem et al., 2013).
Antioxidant Activities
New trisubstituted triazoles were synthesized and evaluated for their antioxidant properties. This research is indicative of the potential health and pharmaceutical applications of triazole derivatives, focusing on their ability to combat oxidative stress in biological systems (Sancak et al., 2012).
Corrosion Inhibition
Triazole derivatives have also been studied for their application as corrosion inhibitors for mild steel in acidic environments. This research highlights the practical applications of triazole compounds in protecting industrial materials from corrosion, extending the lifespan of metal components and structures (Nahlé et al., 2021).
Conductive Polymers
The potential of diphenyltriazole as a monomer for conductive polymers was explored, with implications for the development of new materials with electrical conductivity. This research points towards the use of triazole derivatives in electronic devices and components, offering new pathways for the advancement of materials science (Carlsen et al., 1990).
properties
IUPAC Name |
3-ethyl-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZXPVHVADAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)N1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one |
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